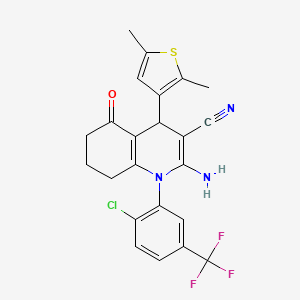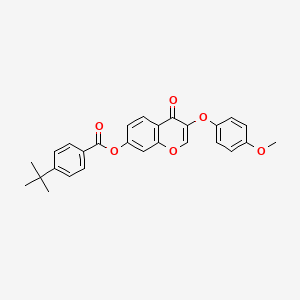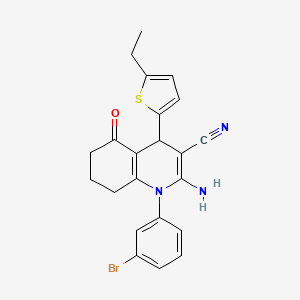
2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2-cloro-5-(trifluorometil)fenil)-4-(2,5-dimetiltiofen-3-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales. Este compuesto es de interés en los campos de la química medicinal y la síntesis orgánica debido a sus posibles actividades biológicas y su diversa reactividad química.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Amino-1-(2-cloro-5-(trifluorometil)fenil)-4-(2,5-dimetiltiofen-3-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo generalmente involucra reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del Núcleo Hexahidroquinolina: Esto se puede lograr a través de una reacción de Hantzsch, donde un aldehído, un β-cetoéster y un acetato de amonio se hacen reaccionar en condiciones de reflujo.
Introducción del Anillo Tiofeno: El anillo tiofeno se puede introducir mediante una reacción de acilación de Friedel-Crafts utilizando 2,5-dimetiltiofeno y un cloruro de acilo apropiado.
Sustitución con el Grupo Clorotrifluorometilfenil: Este paso involucra una reacción de sustitución aromática nucleófila donde el núcleo hexahidroquinolina se hace reaccionar con 2-cloro-5-(trifluorometil)fenilamina en condiciones básicas.
Formación del Grupo Carbonitrilo:
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos de tiofeno y hexahidroquinolina, utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar en el grupo carbonilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, especialmente en los grupos cloro y amino, utilizando nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio e hidrogenación catalítica.
Sustitución: Aminas, tioles y otros nucleófilos en condiciones básicas o ácidas.
Productos Principales
Oxidación: Derivados oxidados de los anillos de tiofeno y hexahidroquinolina.
Reducción: Derivados reducidos del grupo carbonilo.
Sustitución: Derivados sustituidos en las posiciones cloro y amino.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Sus características estructurales sugieren que puede interactuar con objetivos biológicos como enzimas y receptores, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
En química medicinal, este compuesto se investiga por sus posibles propiedades terapéuticas. Puede exhibir actividades como antiinflamatorias, antimicrobianas o anticancerígenas, dependiendo de su interacción con vías biológicas específicas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-1-(2-cloro-5-(trifluorometil)fenil)-4-(2,5-dimetiltiofen-3-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas involucradas en varias vías biológicas. Los efectos del compuesto se median mediante la unión a estos objetivos, lo que lleva a la modulación de su actividad y las respuestas biológicas subsiguientes.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Amino-1-(2-clorofenil)-4-(2,5-dimetiltiofen-3-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
- 2-Amino-1-(2-cloro-5-metilfenil)-4-(2,5-dimetiltiofen-3-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
- 2-Amino-1-(2-cloro-5-(trifluorometil)fenil)-4-(2-metiltiofen-3-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
Unicidad
La singularidad de 2-Amino-1-(2-cloro-5-(trifluorometil)fenil)-4-(2,5-dimetiltiofen-3-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo radica en su combinación de grupos funcionales, que confieren reactividad química distinta y posibles actividades biológicas. La presencia del grupo trifluorometil, en particular, mejora su lipofilia y estabilidad metabólica, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
441783-58-0 |
|---|---|
Fórmula molecular |
C23H19ClF3N3OS |
Peso molecular |
477.9 g/mol |
Nombre IUPAC |
2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H19ClF3N3OS/c1-11-8-14(12(2)32-11)20-15(10-28)22(29)30(17-4-3-5-19(31)21(17)20)18-9-13(23(25,26)27)6-7-16(18)24/h6-9,20H,3-5,29H2,1-2H3 |
Clave InChI |
ZLWYSUPEVDMUEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=CC(=C4)C(F)(F)F)Cl)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11632253.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632262.png)
![methyl 2-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11632265.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11632268.png)

![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632275.png)
![N'-{[(4-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11632278.png)


![ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632305.png)
![2-[(3-methoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632317.png)

![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632340.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methoxybenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632344.png)
